molecular formula C16H23N3O3S B2441762 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 670268-12-9

2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2441762
CAS RN: 670268-12-9
M. Wt: 337.44
InChI Key: BHTNEIQFRWKSRZ-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and have been used in the synthesis of various pharmaceuticals .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry . These approaches often require additional transformations, which can increase the number of steps and potentially lower the overall yield in total synthesis .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered a structural alert with the formula C4H4S . The presence of the carboxamide scaffold in the compounds has led to a wide range of biological and medicinal activities .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Characterization

One primary area of research involving this compound is its synthesis and chemical characterization. Studies have demonstrated methods for synthesizing derivatives of thiophene-3-carboxamide, emphasizing the reaction of acetylenic ketones with cyanothioacetamide in the presence of morpholine. These reactions yield derivatives that are then structurally characterized using techniques such as 2D NMR spectroscopy. Such processes facilitate the creation of 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives, showcasing the versatility of thiophene derivatives in chemical synthesis (Buryi et al., 2019).

Regioselectivity and Reaction Mechanisms

Research has also delved into the regioselectivity of reactions involving cyanothioacetamide with cycloketones or their enamines. Findings indicate non-regiospecific interactions leading to various pyridine-thione derivatives. Such studies contribute to understanding the chemical behavior and potential for synthesizing novel compounds with specific structural features (Dotsenko et al., 2012).

Biological Applications

In addition to synthetic and structural exploration, there's interest in the biological applications of thiophene derivatives. For instance, certain thiophene derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors, comparing their efficacy with known inhibitors such as donepezil. This research suggests that specific thiophene derivatives could serve as potent inhibitors, highlighting their potential therapeutic applications (Ismail et al., 2012).

Antimicrobial and Antitumor Properties

Further research has focused on the antimicrobial and antitumor properties of thiophene derivatives. Novel N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, including morpholine derivatives, have been prepared and screened for anticancer activity. Some compounds showed promising results against various cancer cell lines, indicating the potential of thiophene and morpholine derivatives in developing new anticancer agents (Horishny et al., 2020).

Future Directions

The development of novel antitumor agents with unique modes of action is one of the most urgent and vital research challenges . Thiophene derivatives, due to their wide range of biological activities, continue to be a promising area of research in the development of new pharmaceuticals .

properties

IUPAC Name

2-[(2-morpholin-4-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c17-15(21)14-11-4-2-1-3-5-12(11)23-16(14)18-13(20)10-19-6-8-22-9-7-19/h1-10H2,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTNEIQFRWKSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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